molecular formula C16H24BrN3O2 B1352928 tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate CAS No. 303763-37-3

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate

Cat. No.: B1352928
CAS No.: 303763-37-3
M. Wt: 370.28 g/mol
InChI Key: FWQCRYDNQVDDCE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with piperidine, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in various binding interactions, while the piperidinylcarbamate moiety may influence the compound’s overall reactivity and stability. These interactions can modulate biological activities, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQCRYDNQVDDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430921
Record name SBB052007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303763-37-3
Record name SBB052007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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